molecular formula C9H10BNO3 B1429244 (2-Methyl-1-oxoisoindolin-5-yl)boronic acid CAS No. 1190875-38-7

(2-Methyl-1-oxoisoindolin-5-yl)boronic acid

Cat. No.: B1429244
CAS No.: 1190875-38-7
M. Wt: 190.99 g/mol
InChI Key: YGHVSQXEGJVZFG-UHFFFAOYSA-N
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Description

(2-Methyl-1-oxoisoindolin-5-yl)boronic acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to a 2-methyl-1-oxoisoindolin-5-yl moiety, making it a valuable building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid typically involves the reaction of 2-methyl-1-oxoisoindoline with boronic acid reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex boronic acid derivatives.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1-oxoisoindolin-5-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the boronic acid group under basic conditions.

Major Products Formed

    Oxidation: Boronic esters and boronic anhydrides.

    Reduction: Boronate esters.

    Substitution: Various substituted isoindolinone derivatives.

Scientific Research Applications

(2-Methyl-1-oxoisoindolin-5-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes that contain active site serine or threonine residues. This interaction can modulate the activity of these enzymes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Oxoindolin-5-yl)boronic acid: Similar structure but lacks the methyl group at the 2-position.

    1-Boc-5-methoxyindole-2-boronic acid: Contains a methoxy group and a Boc-protected amine group.

    Indole-2-boronic acid: Lacks the isoindolinone structure but contains the indole moiety.

Uniqueness

(2-Methyl-1-oxoisoindolin-5-yl)boronic acid is unique due to the presence of both the boronic acid group and the 2-methyl-1-oxoisoindolin-5-yl moiety. This combination imparts distinct reactivity and stability, making it a versatile compound in various chemical and biological applications .

Properties

IUPAC Name

(2-methyl-1-oxo-3H-isoindol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO3/c1-11-5-6-4-7(10(13)14)2-3-8(6)9(11)12/h2-4,13-14H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHVSQXEGJVZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C(=O)N(C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of crude 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one (Example 31, step (ii), 53 g) in acetone (600 mL) was added aqueous HCl solution (2M, 600 mL) and the solution was heated at reflux for 18 h. The solution was concentrated under vacuum to remove acetone and then cooled to 10° C. The resulting precipitate was filtered and dried under vacuum to afford the sub-titled compound (26.8 g).
Quantity
53 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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